5-Hydroxyindole-3-acetic acid

Beschreibung

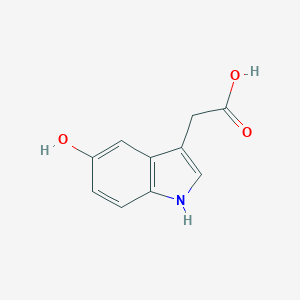

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGKQCEGZLZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861582 | |

| Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 5-Hydroxyindole-3-acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL | |

| Record name | SID46500482 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-16-0 | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyindoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyindole-3-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Hydroxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE-3-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHC763JY1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 163 °C | |

| Record name | 5-Hydroxyindoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the metabolic pathway of serotonin to 5-HIAA

An In-depth Technical Guide to the Metabolic Pathway of Serotonin (B10506) to 5-HIAA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, modulates a vast array of physiological processes, including mood, sleep, and gastrointestinal function. The catabolism of serotonin is a tightly regulated process, primarily culminating in the formation of 5-hydroxyindoleacetic acid (5-HIAA). This conversion is a key indicator of central and peripheral serotonergic activity. Understanding this metabolic pathway is fundamental for neuroscience research and is of paramount importance in the diagnosis and monitoring of neuroendocrine tumors and in the development of therapeutics targeting the serotonin system, such as antidepressants. This guide provides a detailed technical overview of the enzymatic conversion of serotonin to 5-HIAA, quantitative kinetic data, experimental protocols for its measurement, and visualizations of the core processes.

The Core Metabolic Pathway

The metabolic transformation of serotonin to its principal metabolite, 5-HIAA, is a two-step enzymatic cascade primarily occurring in the liver, lungs, and brain.[1] This pathway ensures the inactivation and subsequent excretion of serotonin.[2]

Step 1: Oxidative Deamination of Serotonin

The initial and rate-limiting step in serotonin catabolism is the oxidative deamination of serotonin by the enzyme monoamine oxidase (MAO) .[3] This reaction converts serotonin into the unstable intermediate, 5-hydroxyindoleacetaldehyde (5-HIAL) .[4]

-

Enzyme: Monoamine Oxidase A (MAO-A) is the primary isoform responsible for serotonin degradation.[5][6] It is a flavoenzyme located on the outer membrane of mitochondria.[7]

-

Reaction: MAO-A catalyzes the oxidation of serotonin's primary amine group to an imine, which is then hydrolyzed to form the aldehyde 5-HIAL, releasing ammonia (B1221849) and hydrogen peroxide as byproducts.[5]

Step 2: Oxidation of 5-HIAL

The intermediate aldehyde, 5-HIAL, is rapidly metabolized further. The major route of metabolism is oxidation to 5-hydroxyindoleacetic acid (5-HIAA).

-

Enzyme: Aldehyde Dehydrogenase (ALDH) , a ubiquitous enzyme, facilitates this oxidation.[8]

-

Reaction: ALDH converts the aldehyde group of 5-HIAL into a carboxylic acid group, forming the stable and water-soluble metabolite 5-HIAA.[2] This final product is then readily excreted by the kidneys into the urine.[2]

Alternative Metabolic Route

Under certain physiological conditions, particularly during ethanol (B145695) consumption, a minor alternative pathway for 5-HIAL metabolism becomes more prominent.[9]

-

Enzyme: Alcohol Dehydrogenase (ADH) or aldehyde reductase can reduce 5-HIAL.[2]

-

Reaction: This reduction converts 5-HIAL to the alcohol metabolite 5-hydroxytryptophol (5-HTOL) . Ethanol metabolism increases the cellular NADH/NAD+ ratio, which favors the reductive pathway catalyzed by ADH over the oxidative pathway of ALDH.[9]

Visualization of Metabolic Pathway

The following diagram illustrates the enzymatic conversion of serotonin.

Quantitative Data

Enzyme Kinetics

The efficiency of the enzymes involved is critical for regulating serotonin levels. MAO-A displays a high affinity for serotonin, as indicated by its low Michaelis constant (Km), making it an efficient catalyst for serotonin degradation even at low substrate concentrations.[10]

| Enzyme | Substrate | Species/Tissue | Km (µM) | kcat (min⁻¹) | Notes |

| Monoamine Oxidase A (MAO-A) | Serotonin | Primate Brain | ~100-200 | - | Serotonin has a 2- to 4-fold smaller apparent Km for MAO-A than l-norepinephrine.[10] |

| Alcohol Dehydrogenase (Class I γγ) | 5-HIAL (Oxidation) | Human | 150 | 40 | This enzyme can also oxidize the aldehyde intermediate, demonstrating its dual role.[9] |

| Alcohol Dehydrogenase (Class I γγ) | 5-HIAL (Reduction) | Human | 33 | 400 | The reduction of 5-HIAL is efficiently catalyzed in the presence of NADH.[9] |

| Aldehyde Dehydrogenase (ALDH2) | Acetaldehyde (B116499) | Human Liver | <1 | ~300 | Data for 5-HIAL is limited; acetaldehyde kinetics are provided as a proxy for a typical ALDH substrate.[11] |

| Table 1: Selected Enzyme Kinetic Parameters for Serotonin Metabolism. |

Biological Reference Ranges

The measurement of 5-HIAA in urine and plasma is a crucial biomarker for assessing serotonin production, particularly for diagnosing and monitoring neuroendocrine (carcinoid) tumors.[12][13]

| Analyte | Matrix | Reference Range | Units |

| 5-HIAA | 24-Hour Urine | 2 - 9 | mg/24h |

| 5-HIAA | 24-Hour Urine | 10.4 - 46.8 | µmol/24h |

| 5-HIAA | Plasma/Serum | < 22 | ng/mL |

| Serotonin | Plasma (PPP) | < 230 | ng/mL |

| Serotonin | Urine | 10 - 78 | µmol/mol creatinine |

| Table 2: Normal Adult Reference Ranges for Serotonin and 5-HIAA.[13][14][15] Note: Ranges can vary between laboratories. PPP = Platelet-Poor Plasma. |

Experimental Protocols

The quantification of serotonin and 5-HIAA is predominantly performed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or, more recently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2][16] LC-MS/MS offers higher sensitivity and specificity.

General Experimental Workflow

The process for analyzing these metabolites follows a standardized workflow from sample acquisition to data analysis.

Detailed Protocol: Urinary 5-HIAA by HPLC-ECD

This protocol provides a representative method for the quantitative determination of 5-HIAA in human urine.

1. Patient Preparation and Sample Collection:

-

For 3 days prior to and during collection, the patient must avoid serotonin-rich foods (e.g., bananas, walnuts, pineapple, tomatoes) and interfering medications (e.g., acetaminophen, certain cough syrups).[13]

-

A 24-hour urine sample is required.[2] The collection begins by discarding the first morning void, then collecting all subsequent urine for the next 24 hours, including the first void of the following morning.

-

The entire collection must be kept in a container with an acid preservative (e.g., HCl or acetic acid) to maintain a pH below 4.0 and refrigerated throughout the collection period.[1]

2. Sample Preparation (Solid-Phase Extraction):

-

Centrifuge an aliquot of the 24-hour urine sample to remove particulates.

-

To 50 µL of the urine supernatant, add 1 mL of an internal standard solution (e.g., 5-hydroxyindole-3-propionic acid in buffer).[1][17]

-

Apply the mixture to a conditioned solid-phase extraction (SPE) Sample Clean-Up Column.

-

Wash the column sequentially with specified wash buffers to remove interfering substances. A typical wash sequence might be:

-

3 mL of Wash Buffer 1.

-

2 x 3 mL of Wash Buffer 2.[1]

-

-

Elute the analyte (5-HIAA) and internal standard from the column using 2 mL of Elution Buffer.

-

Add 100 µL of a "Finisher" solution (often an acidic solution to ensure analyte stability and compatibility with the mobile phase) to the eluate and mix well.[1]

3. HPLC-ECD Analysis:

-

Inject 10-20 µL of the prepared eluate into the HPLC system.[1]

-

The system parameters below are representative and may require optimization.

| Parameter | Specification |

| Analytical Column | C18 reversed-phase, e.g., Supelcosil LC-18DB.[18] |

| Mobile Phase | Isocratic mixture of citrate/phosphate buffer with an organic modifier (e.g., 3% methanol), pH ~3.2.[18] |

| Flow Rate | 1.0 mL/min.[1] |

| Temperature | Ambient (~25 °C) or controlled at 37°C.[1][18] |

| Detector | Electrochemical Detector (ECD). |

| Working Potential | +0.60 V to +0.76 V vs. Ag/AgCl reference electrode.[1][17] |

| Table 3: Typical HPLC-ECD System Parameters. |

4. Quantification:

-

Calibration curves are generated using standards of known 5-HIAA concentrations.

-

The concentration of 5-HIAA in the patient sample is calculated by comparing the peak height or area ratio of the analyte to the internal standard against the calibration curve. The detector response is typically linear in the range of 0-65 µmol/L.[17]

Conclusion

The metabolic conversion of serotonin to 5-HIAA via the sequential action of MAO-A and ALDH is the principal pathway for serotonin inactivation. The quantification of 5-HIAA serves as an indispensable tool in clinical diagnostics and pharmacological research, providing a reliable index of serotonergic activity. Methodologies such as HPLC-ECD and LC-MS/MS allow for the precise and sensitive measurement of this key metabolite. A thorough understanding of this pathway, its kinetics, and the methods for its analysis is essential for professionals engaged in neuroscience and the development of drugs targeting serotonergic systems.

References

- 1. teknokroma.es [teknokroma.es]

- 2. acb.org.uk [acb.org.uk]

- 3. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-state kinetic analysis of aldehyde dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of monoamine oxidase A and B inhibition on the uptake and metabolism of serotonin within serotonergic neurons of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 8. chromsystems.com [chromsystems.com]

- 9. Activities of human alcohol dehydrogenases in the metabolic pathways of ethanol and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labcorp.com [labcorp.com]

- 13. ucsfhealth.org [ucsfhealth.org]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Hydroxyindoleacetic Acid (5-HIAA) in Central Nervous System Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of the neurotransmitter serotonin (B10506). As a terminal product of serotonin degradation, its concentration in the cerebrospinal fluid (CSF) is considered a reliable indicator of central serotonergic turnover. Fluctuations in CSF 5-HIAA levels have been consistently implicated in the pathophysiology of a spectrum of central nervous system (CNS) disorders, including major depressive disorder, Alzheimer's disease, Parkinson's disease, and suicidal behavior. This technical guide provides a comprehensive overview of the role of 5-HIAA in these disorders, detailing its biochemical pathways, clinical significance as a biomarker, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and treatment of CNS disorders.

Introduction: The Serotonin-5-HIAA Axis in the CNS

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2] The synthesis of serotonin in the brain originates from the essential amino acid L-tryptophan. Serotonergic neurons, primarily located in the raphe nuclei of the brainstem, project throughout the CNS, influencing the activity of numerous neural circuits.[1]

The metabolic breakdown of serotonin is a crucial process for terminating its signaling and maintaining homeostasis. This catabolism is primarily carried out by the enzyme monoamine oxidase A (MAO-A), which converts serotonin to 5-hydroxyindoleacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 5-HIAA. Due to its ability to cross the blood-brain barrier, 5-HIAA is cleared from the brain into the CSF and eventually excreted in the urine.[3] Consequently, the concentration of 5-HIAA in the CSF provides a valuable, albeit indirect, measure of the rate of serotonin synthesis, release, and metabolism within the CNS.

Serotonin Metabolism and 5-HIAA Formation Signaling Pathway

The synthesis and degradation of serotonin are tightly regulated enzymatic processes. The following diagram illustrates the key steps in the conversion of tryptophan to serotonin and its subsequent metabolism to 5-HIAA.

The Role of 5-HIAA in CNS Disorders: A Quantitative Perspective

Alterations in CSF 5-HIAA concentrations have been documented in several CNS disorders, suggesting a common thread of serotonergic dysregulation. The following tables summarize the quantitative findings from various clinical studies.

Major Depressive Disorder and Suicidal Behavior

A significant body of research has explored the link between low CSF 5-HIAA levels and depression, particularly in individuals with a history of suicide attempts.[4][5] A meta-analysis of historical evidence, however, did not find a significant difference in CSF 5-HIAA levels between patients with depressive disorder and controls, though it did find decreased levels of the dopamine (B1211576) metabolite homovanillic acid (HVA).[6] Studies focusing specifically on suicidal behavior have more consistently reported lower CSF 5-HIAA concentrations in patients who have attempted suicide, especially those who used violent methods.[7][8]

| Condition | Patient Group | N | CSF 5-HIAA (ng/mL) | Control Group | N | CSF 5-HIAA (ng/mL) | Reference |

| Depression | Depressed Patients | 23 | Higher than controls (p ≤ 0.01) | Healthy Controls | 11 | - | [2] |

| Depression with/without Suicidal Behavior | Depressed Suicide Attempters | 19 | Not significantly different | Depressed Non-Attempters | 8 | Not significantly different | [5] |

| Depression with/without Suicidal Behavior | Depressed Suicide Attempters | 12 | Lower than non-attempters and controls | Depressed Non-Attempters | 9 | - | [9] |

| Depression (HIV+) | Depressed Patients | 25 | 12.57 (median) | Non-Depressed Patients | 54 | 15.41 (median) | [10] |

| Suicidal Behavior in Schizophrenia | Suicide Attempters | 10 | 6.7 ± 2.2 (mean ± SE) | Non-Attempters | 20 | 23.6 ± 5.6 (mean ± SE) | [8] |

| Violent Suicide Attempt | Impulsive Violent Attempters | 14 | Significantly lower than controls | Healthy Controls | 23 | - | [7] |

Alzheimer's Disease

The role of the serotonergic system in Alzheimer's disease (AD) is an area of active investigation. Studies have reported significantly lower mean levels of 5-HIAA in the CSF of AD patients compared to healthy controls.[3][11] This suggests that serotonergic neurodegeneration may be a component of AD pathology.

| Condition | Patient Group | N | CSF 5-HIAA (ng/mL) | Control Group | N | CSF 5-HIAA (ng/mL) | Reference |

| Alzheimer's Disease | AD Patients | 123 | Significantly lower (p < 0.0001) | Healthy Controls | 57 | - | [11] |

| Alzheimer's Disease | AD Patients | 75 | No significant difference | Healthy Controls | - | - | [12] |

| Alzheimer's Disease | AD Patients | - | Reduced levels reported | - | - | - | [3] |

Parkinson's Disease

Serotonergic dysfunction is also implicated in the pathophysiology of Parkinson's disease (PD), contributing to both motor and non-motor symptoms.[13] Studies have shown a significant reduction in CSF 5-HIAA levels in PD patients compared to healthy controls.[14][15][16]

| Condition | Patient Group | N | CSF 5-HIAA (µg/L) | Control Group | N | CSF 5-HIAA (µg/L) | Reference |

| Parkinson's Disease | PD Patients | 90 | 15.8 (median) | Healthy Controls | 31 | 24.3 (median) | [14][16] |

| Parkinson's Disease | PD Patients | 35 | Significantly reduced | Healthy Controls | 18 | - | [15] |

| Parkinson's Disease with Depression | PD with Depression | - | 8.34 (median) | PD without Depression | - | 18.48 (median) | [14][16] |

Experimental Protocols for 5-HIAA Quantification

Accurate and reproducible measurement of 5-HIAA in CSF is paramount for its use as a biomarker. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or ultraviolet (UV) detection are the most commonly employed analytical methods.[17][18][19][20]

CSF Sample Collection and Handling

Proper sample handling is critical to ensure the integrity of 5-HIAA measurements.

-

Collection: CSF should be collected via lumbar puncture, preferably in the morning after an overnight fast.

-

Tube Type: Use polypropylene (B1209903) tubes to minimize analyte adsorption.

-

Fractionation: Collect CSF in sequential fractions. The second or third fraction is typically used for monoamine metabolite analysis to minimize contamination from the puncture site.

-

Centrifugation: If blood contamination is present, centrifuge the sample immediately to remove red blood cells.

-

Storage: Freeze samples at -80°C as soon as possible after collection and until analysis.

Detailed HPLC-ECD Protocol for CSF 5-HIAA Analysis

This protocol is adapted from validated methods for the quantification of monoamine metabolites in CSF.[18][19]

4.2.1. Materials and Reagents

-

HPLC system with an electrochemical detector (e.g., glassy carbon working electrode)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase:

-

Monobasic sodium phosphate (B84403) (e.g., 75 mM)

-

Octanesulfonic acid sodium salt (e.g., 1.7 mM)

-

EDTA (e.g., 0.07 mM)

-

Methanol (e.g., 10-15%)

-

Adjust pH to 3.0 with phosphoric acid

-

-

5-HIAA standard

-

Perchloric acid (for sample preparation)

4.2.2. Sample Preparation

-

Thaw frozen CSF samples on ice.

-

To 200 µL of CSF, add 50 µL of ice-cold 2 M perchloric acid to precipitate proteins.

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject 20-50 µL of the filtered supernatant into the HPLC system.

4.2.3. Chromatographic Conditions

-

Flow Rate: 0.8 - 1.2 mL/min

-

Column Temperature: 30-35°C

-

Detector Potential: +0.65 to +0.75 V (vs. Ag/AgCl reference electrode)

4.2.4. Quantification

-

Prepare a standard curve of 5-HIAA at various concentrations.

-

Quantify the 5-HIAA concentration in the CSF samples by comparing the peak area to the standard curve.

Experimental and Biomarker Validation Workflow

The discovery and validation of 5-HIAA as a clinical biomarker involves a multi-stage process. The following diagram illustrates a typical workflow.

Conclusion and Future Directions

5-HIAA remains a cornerstone in the investigation of serotonergic function in the CNS. Its measurement in CSF has provided invaluable insights into the neurobiology of various psychiatric and neurological disorders. While inconsistencies in reported absolute concentrations exist across studies, likely due to variations in analytical methods and patient populations, the general trend of altered 5-HIAA levels in specific disease states is a consistent finding.

Future research should focus on the standardization of analytical protocols and the establishment of robust, multi-center reference ranges for CSF 5-HIAA. The integration of 5-HIAA measurements with other biomarkers, including those for dopaminergic and noradrenergic systems, as well as neuroinflammatory and neurodegenerative markers, will likely provide a more comprehensive understanding of the complex pathophysiology of CNS disorders. Furthermore, the development of less invasive methods for assessing central serotonergic activity, such as advanced neuroimaging techniques, will be crucial for advancing the field. For drug development professionals, 5-HIAA can serve as a valuable pharmacodynamic biomarker to assess the target engagement of novel therapeutics aimed at modulating the serotonin system.

References

- 1. gosset.ai [gosset.ai]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HIAA in the cerebrospinal fluid. A biochemical suicide predictor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced CSF concentrations of homovanillic acid and homovanillic acid to 5-hydroxyindoleacetic acid ratios in depressed patients: relationship to suicidal behavior and dexamethasone nonsuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebrospinal fluid monoamine metabolite concentrations in depressive disorder: A meta-analysis of historic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CSF 5-HIAA levels are lower in impulsive as compared to nonimpulsive violent suicide attempters and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxyindoleacetic acid in cerebrospinal fluid and prediction of suicidal behaviour in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CSF 5-HIAA and HVA concentrations in elderly depressed patients who attempted suicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Significance of decreased lumbar CSF levels of HVA and 5-HIAA in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Hydroxyindoleacetic acid and homovanillic acid concentrations in cerebrospinal fluid in patients with Alzheimer's disease, depression and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cerebrospinal Fluid Levels of 5-Hydroxyindoleacetic Acid in Parkinson's Disease and Atypical Parkinsonian Syndromes [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin Impairment in CSF of PD Patients, without an Apparent Clinical Counterpart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

5-HIAA as a Biomarker for Neuroendocrine Tumors: An In-depth Technical Guide

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the principal urinary metabolite of serotonin (B10506) and a crucial biomarker in the diagnosis and management of neuroendocrine tumors (NETs), particularly those that are well-differentiated and functional.[1][2] NETs arising from enterochromaffin cells, most commonly in the gastrointestinal (GI) tract (midgut), often synthesize and secrete large quantities of serotonin.[3][4] This overproduction leads to the clinical manifestations of carcinoid syndrome, which includes symptoms such as flushing, diarrhea, and bronchospasm.[1] The measurement of 5-HIAA in urine and, more recently, in plasma or serum provides a reliable method for detecting and monitoring these tumors.[5] This guide offers a comprehensive technical overview of 5-HIAA as a biomarker for NETs, intended for researchers, scientists, and drug development professionals.

Biochemical Pathway of Serotonin and 5-HIAA

Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process.[6] Tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase.[6] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to form serotonin (5-hydroxytryptamine or 5-HT).[6]

Serotonin is then metabolized primarily in the liver by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde.[7] This intermediate is further oxidized by aldehyde dehydrogenase (ALDH) to form 5-HIAA, which is then excreted in the urine.[7] In patients with serotonin-secreting NETs, the increased production of serotonin leads to a corresponding elevation in urinary and plasma 5-HIAA levels.

Clinical Utility and Data Presentation

The measurement of 5-HIAA is a cornerstone in the biochemical diagnosis of carcinoid syndrome and the monitoring of patients with NETs. While 24-hour urine collection has traditionally been the standard, plasma and serum 5-HIAA tests are increasingly utilized due to their convenience and comparable diagnostic performance.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for 5-HIAA as a biomarker for neuroendocrine tumors.

| Parameter | Urine 5-HIAA | Plasma/Serum 5-HIAA | References |

| Normal Range (Adults) | 2-9 mg/24h (10.4-46.8 µmol/24h) | < 22 ng/mL | [8][9] |

| Sensitivity for Carcinoid Syndrome | >90% | Similar to urine | [4] |

| Specificity for Carcinoid Syndrome | >90% | Similar to urine | [4] |

Table 1: General Performance Characteristics of 5-HIAA Assays

| Study/Tumor Type | Sample Type | Cut-off Value | Sensitivity | Specificity | References |

| Well-differentiated functional gastroenterohepatic NETs | 24-hour Urine | Not specified | 73% | 100% | [2] |

| Neuroendocrine Neoplasms | Serum | 123 nmol/L | 85% (AUC) | Not specified | [10] |

| Neuroendocrine Neoplasms | 24-hour Urine | 47.1 µmol/24h | 88% (AUC) | Not specified | [10] |

| Midgut Neuroendocrine Tumors | Serum | 139.4 nmol/L | 96.3% | 87.6% | [8] |

Table 2: Diagnostic Performance of 5-HIAA in Specific Studies

| Age Group | Male (mg/crt) | Female (mg/crt) | References |

| 3-8 years | 140-700 | 140-700 | [8] |

| 9-12 years | 300-1300 | 300-1300 | [8] |

| 13-17 years | 500-2300 | 400-1600 | [8] |

| 18-50 years | 1000-2500 | 700-1600 | [8] |

| 51-80 years | 800-2100 | 500-1400 | [8] |

| ≥81 years | 600-2000 | 400-1300 | [8] |

Table 3: Reference Ranges for Random Urine 5-HIAA to Creatinine Ratio

Experimental Protocols

Accurate and reliable measurement of 5-HIAA is critical for its clinical utility. The following sections detail the methodologies for the most common analytical techniques.

Pre-analytical Considerations

Proper patient preparation and sample collection are paramount to avoid erroneous results.

-

Dietary Restrictions: For 48-72 hours prior to and during sample collection, patients should avoid serotonin-rich foods such as avocados, bananas, eggplant, pineapple, plums, tomatoes, and walnuts.[3]

-

Medication Interference: A number of medications can interfere with 5-HIAA levels. Drugs that may increase levels include acetaminophen, caffeine, and fluorouracil.[8] Medications that can decrease levels include aspirin, ethanol, and MAO inhibitors. A thorough review of the patient's medications is essential.

-

Sample Collection:

-

24-Hour Urine: The entire 24-hour urine output should be collected in a container with an acid preservative (e.g., 6M HCl) to maintain a pH below 3.0. The container should be kept refrigerated during collection.[11]

-

Plasma/Serum: Blood should be collected in an EDTA (purple top) tube for plasma or a serum separator tube. The sample should be centrifuged, and the plasma/serum separated and frozen as soon as possible.[12]

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Urine 5-HIAA

-

Sample Preparation:

-

Thaw the frozen urine sample to room temperature and mix thoroughly.

-

Centrifuge an aliquot of the urine at approximately 2000 x g for 10 minutes.

-

Dilute the supernatant 1:10 with the mobile phase.

-

Filter the diluted sample through a 0.2 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium acetate, 0.1 M citric acid, pH 4.0) with a small percentage of organic modifier (e.g., 10% methanol).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

-

Electrochemical Detection:

-

Working Electrode: Glassy carbon electrode.

-

Potential: +0.65 V vs. Ag/AgCl reference electrode.

-

-

Quantification:

-

Prepare a calibration curve using 5-HIAA standards of known concentrations.

-

The concentration of 5-HIAA in the urine sample is determined by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma 5-HIAA

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 5-HIAA-d5).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-HIAA: m/z 192.1 → 146.1

-

5-HIAA-d5 (Internal Standard): m/z 197.1 → 151.1

-

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

The concentration of 5-HIAA in the plasma sample is calculated from the calibration curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Urine 5-HIAA

-

Sample Preparation (Derivatization):

-

Some ELISA kits require a derivatization step, such as methylation, to increase the specificity of the antibody binding. This typically involves mixing the urine sample with a methylation reagent and incubating for a specified time.[13]

-

-

ELISA Procedure (Competitive Assay):

-

Add standards, controls, and prepared urine samples to the wells of a microplate pre-coated with a 5-HIAA antibody.

-

Add a fixed amount of enzyme-conjugated 5-HIAA to each well.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Wash the plate several times to remove unbound reagents.

-

Add a substrate solution that will react with the enzyme to produce a color change.

-

Incubate for 15-30 minutes.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification:

-

A standard curve is constructed by plotting the absorbance values of the standards against their known concentrations. The absorbance is inversely proportional to the concentration of 5-HIAA in the sample.

-

The concentration of 5-HIAA in the urine samples is determined from the standard curve.

-

Workflow and Logical Relationships

The diagnosis and management of neuroendocrine tumors involve a multi-faceted approach where 5-HIAA testing plays a crucial role.

Conclusion

5-HIAA remains an indispensable biomarker in the management of neuroendocrine tumors, particularly for diagnosing and monitoring carcinoid syndrome. The evolution from cumbersome 24-hour urine collections to more convenient and equally reliable plasma and serum assays has significantly improved the practicality of 5-HIAA testing. Adherence to strict pre-analytical protocols and the use of robust, specific analytical methods like HPLC-ECD and LC-MS/MS are paramount for obtaining accurate and clinically meaningful results that guide patient management and support the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Consensus recommendations for the diagnosis and management of well-differentiated gastroenterohepatic neuroendocrine tumours: a revised statement from a Canadian National Expert Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. netrf.org [netrf.org]

- 4. Malignant Carcinoid Syndrome Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 5. novamedline.com [novamedline.com]

- 6. fybreeds.com [fybreeds.com]

- 7. droracle.ai [droracle.ai]

- 8. assets.exkitstore.com [assets.exkitstore.com]

- 9. nccn.org [nccn.org]

- 10. mskcc.org [mskcc.org]

- 11. abbexa.com [abbexa.com]

- 12. iwaki-kk.co.jp [iwaki-kk.co.jp]

- 13. cloud-clone.com [cloud-clone.com]

The Evolving Role of 5-Hydroxyindoleacetic Acid in Gastrointestinal Physiology: From Biomarker to Bioactive Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindoleacetic acid (5-HIAA), the principal metabolite of serotonin (B10506) (5-HT), has long been utilized as a crucial biomarker for the diagnosis and monitoring of neuroendocrine tumors and for assessing serotonin metabolism in various gastrointestinal (GI) disorders. However, emerging evidence is challenging the traditional view of 5-HIAA as a mere biologically inert waste product. Recent studies have identified 5-HIAA as a signaling molecule in its own right, with the ability to activate specific receptors and modulate key cellular pathways within the gastrointestinal tract. This technical guide provides a comprehensive overview of the function of 5-HIAA in GI physiology, consolidating quantitative data on its levels in health and disease, detailing experimental protocols for its analysis and functional characterization, and visualizing its metabolic and signaling pathways. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals interested in the expanding role of this multifaceted molecule in gut health and disease.

Introduction

Serotonin, primarily synthesized by enterochromaffin (EC) cells in the gut, is a pivotal regulator of virtually all aspects of gastrointestinal function, including motility, secretion, and sensation.[1] The biological actions of serotonin are terminated by its reuptake and subsequent metabolic degradation. The primary pathway for serotonin catabolism involves oxidation by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA).[2] This metabolite is then excreted in the urine.[2]

For decades, the measurement of urinary and plasma 5-HIAA has been a cornerstone in the clinical assessment of conditions characterized by excess serotonin production, most notably carcinoid syndrome arising from neuroendocrine tumors (NETs).[3][4] Furthermore, altered 5-HIAA levels have been reported in a spectrum of non-neoplastic GI disorders, including irritable bowel syndrome (IBS), celiac disease, and inflammatory bowel disease (IBD), reflecting underlying dysregulation of the serotonergic system.[5][6]

The classical view of 5-HIAA as an inactive metabolite is now being revised. Groundbreaking research has demonstrated that 5-HIAA can function as a ligand for the G-protein coupled receptor 35 (GPR35) and can modulate the activity of the aryl hydrocarbon receptor (AhR).[7][8][9] These discoveries open up new avenues for understanding the pathophysiology of GI diseases and for the development of novel therapeutic strategies. This guide will delve into the established and emerging functions of 5-HIAA in gastrointestinal physiology, providing the necessary technical details to facilitate further research in this exciting field.

Quantitative Data on 5-HIAA in Gastrointestinal Health and Disease

The concentration of 5-HIAA in biological fluids is a valuable indicator of serotonin metabolism. The following tables summarize quantitative data on 5-HIAA levels in healthy individuals and in various gastrointestinal conditions.

Table 1: Reference Ranges for 5-HIAA in Healthy Adults

| Biological Matrix | Method | Reference Range | Reference(s) |

| 24-Hour Urine | HPLC/LC-MS/MS | 2 - 9 mg/24h (10.4 - 46.8 µmol/24h) | [4][10] |

| Spot Urine (normalized to creatinine) | HPLC/LC-MS/MS | < 5.3 µmol/mmol creatinine | [10] |

| Plasma/Serum | LC-MS/MS | 35 - 123 nmol/L | [11] |

Table 2: Urinary and Plasma 5-HIAA Levels in Gastrointestinal Disorders

| Condition | Subtype | Biological Matrix | Finding | Reference(s) |

| Neuroendocrine (Carcinoid) Tumors | Midgut | 24-Hour Urine | > 25 mg/24h (> 131 µmol/day) | [10] |

| Midgut | Plasma | > 22 ng/mL | [10] | |

| Irritable Bowel Syndrome (IBS) | Diarrhea-Predominant (IBS-D) | 24-Hour Urine | 22.4 ± 2.2 mmol/day (significantly higher than controls) | [12] |

| Diarrhea-Predominant (IBS-D) | Postprandial Urine | No significant difference from controls | [13] | |

| Constipation-Predominant (IBS-C) | 24-Hour Urine | 15.2 ± 2.1 mmol/day (not significantly different from controls) | [12] | |

| Celiac Disease | Untreated | 24-Hour Urine | Elevated (can be between 11 and 25 mg/24h) | [14][15] |

| Gluten-Free Diet | 24-Hour Urine | Levels tend to normalize | [15] | |

| Inflammatory Bowel Disease (IBD) | General | 24-Hour Urine | Can be elevated | [6] |

| Microscopic Colitis | Lymphocytic Colitis | Urine | Increased, and correlates with symptom severity | [16] |

| Malabsorption Syndromes | Tropical Sprue, Whipple's Disease | 24-Hour Urine | May be raised | [17] |

| Cystic Fibrosis | 24-Hour Urine | Can be increased | [15] |

Experimental Protocols

Quantification of 5-HIAA in Biological Samples

Accurate measurement of 5-HIAA is critical for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or fluorescence detection (FD), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

3.1.1. Protocol for Urinary 5-HIAA Measurement by HPLC-ECD

This protocol is a generalized procedure based on common laboratory practices.

1. Sample Collection and Preparation:

-

Collect a 24-hour urine sample in a container with an acid preservative (e.g., 10 mL of glacial acetic acid) to stabilize the indoles.[18]

-

Keep the collection container in a cool, dark place throughout the collection period.

-

Measure and record the total 24-hour urine volume.

-

Centrifuge an aliquot of the urine sample to remove any particulate matter.

-

Place 200 µL of the acidified urine sample into a test tube.[18]

-

Add 100 µL of an internal standard solution (e.g., 5-hydroxyindole-3-propionic acid).[1]

-

Add 700 µL of a precipitation reagent to remove interfering substances.[18]

-

Mix thoroughly and centrifuge at 10,000 x g for 2 minutes.[18]

-

Dilute 500 µL of the supernatant with 500 µL of ultrapure water.[18]

-

Mix thoroughly before injection into the HPLC system.

2. HPLC-ECD Analysis:

-

HPLC System: An isocratic HPLC system with an electrochemical detector.[18]

-

Column: C18 reversed-phase analytical column.[1]

-

Mobile Phase: A suitable buffer, e.g., a mixture of phosphate (B84403) buffer, methanol (B129727), and an ion-pairing reagent, adjusted to an acidic pH.

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Injection Volume: 10-20 µL.[18]

-

Detector: Electrochemical detector set at an oxidizing potential (e.g., +0.60 V vs. Ag/AgCl reference electrode).[1]

-

Quantification: Calculate the concentration of 5-HIAA based on the peak height or area ratio of 5-HIAA to the internal standard, by comparison with a standard curve.

3.1.2. Protocol for Plasma/Serum 5-HIAA Measurement by LC-MS/MS

This protocol is a generalized procedure based on established methods.

1. Sample Collection and Preparation:

-

Collect blood in an appropriate tube (e.g., EDTA for plasma).

-

Centrifuge the blood sample to separate plasma or serum.

-

To 50 µL of plasma or serum, add an internal standard (e.g., deuterated 5-HIAA).[19]

-

Add a protein precipitation agent (e.g., acetonitrile).[19]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reversed-phase column (e.g., C18).[19]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with formic acid).[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.[19]

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific transitions for 5-HIAA and its internal standard (e.g., m/z 191.9 > 145.6 for 5-HIAA).[19]

-

Quantification: Determine the concentration of 5-HIAA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

In Vitro Gut Motility Assay

Organ bath experiments are a classical and effective method to study the direct effects of substances on intestinal smooth muscle contractility.

1. Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat or guinea pig) according to approved ethical protocols.

-

Isolate a segment of the desired intestinal region (e.g., jejunum, ileum, or colon).

-

Place the tissue segment in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Ringer solution).[20]

-

Gently flush the lumen to remove its contents.

-

Cut the segment into longitudinal or circular strips of appropriate size (e.g., 1-2 cm long).[20]

2. Organ Bath Setup:

-

Mount the tissue strip vertically in an organ bath (10-20 mL capacity) containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[20]

-

Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system.[20]

-

Apply a small initial tension (preload) to the tissue (e.g., 0.5-1.0 g) and allow it to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline of spontaneous contractions is achieved.[20]

3. Experimental Procedure:

-

Record the baseline spontaneous contractile activity.

-

Add 5-HIAA to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve. Start with a low concentration and progressively increase it.

-

Allow sufficient time for the response to each concentration to stabilize before adding the next.

-

After the final concentration, wash the tissue with fresh physiological salt solution to return to baseline.

-

To investigate the mechanism of action, pre-incubate the tissue with specific receptor antagonists (e.g., for GPR35 or AhR) before adding 5-HIAA.

4. Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Express the contractile response to 5-HIAA as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or potassium chloride).

-

Plot the concentration-response curves and determine parameters such as the EC50 (the concentration that produces 50% of the maximal response).

Signaling Pathways of 5-HIAA in the Gastrointestinal Tract

Serotonin Metabolism Pathway

The synthesis of serotonin from the essential amino acid tryptophan and its subsequent degradation to 5-HIAA is a fundamental pathway in gastrointestinal physiology.

5-HIAA Signaling via GPR35

Recent evidence has identified 5-HIAA as a ligand for the G-protein coupled receptor GPR35, which is expressed on various immune cells, including neutrophils.[7][8][9] This interaction has implications for inflammatory processes in the gut.

5-HIAA and the Aryl Hydrocarbon Receptor (AhR) Pathway

5-HIAA has also been shown to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis and regulating immune responses.[7][16]

Experimental Workflows

Workflow for Investigating the Role of 5-HIAA in an Experimental Model of Gut Inflammation

This workflow outlines the key steps to assess the functional role of 5-HIAA in a preclinical model of colitis.

Conclusion and Future Directions

The understanding of 5-HIAA's role in gastrointestinal physiology is undergoing a significant transformation. While it remains an indispensable biomarker for serotonin-producing neuroendocrine tumors and a valuable indicator of altered serotonin metabolism in various GI disorders, the discovery of its intrinsic biological activity as a signaling molecule opens up a new frontier in gastroenterology research. The ability of 5-HIAA to activate GPR35 and modulate AhR signaling suggests its involvement in the complex interplay between the nervous, immune, and endocrine systems in the gut.

Future research should focus on several key areas:

-

Elucidating the full spectrum of 5-HIAA's biological activities: This includes identifying other potential receptors and downstream signaling pathways in different cell types within the GI tract.

-

Defining the precise role of 5-HIAA in the pathophysiology of GI diseases: Investigating how 5-HIAA contributes to the symptoms and progression of conditions like IBD, IBS, and functional dyspepsia.

-

Exploring the therapeutic potential of targeting 5-HIAA signaling: This could involve the development of GPR35 agonists or antagonists, or strategies to modulate AhR activity through 5-HIAA.

-

Investigating the interplay between the gut microbiota and 5-HIAA: Understanding how microbial metabolism influences 5-HIAA levels and how 5-HIAA, in turn, affects the composition and function of the gut microbiome.

This in-depth technical guide provides a solid foundation for researchers and clinicians to delve deeper into the multifaceted world of 5-HIAA. As our knowledge of this once-considered "waste product" expands, so too will our understanding of gastrointestinal health and disease, paving the way for innovative diagnostic and therapeutic approaches.

References

- 1. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 2. escholarship.org [escholarship.org]

- 3. 5HIAA (5-Hydroxyindoleacetic acid) | Pathology Tests Explained [pathologytestsexplained.org.au]

- 4. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 5. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Gut-Ex-Vivo System to Study Gut Inflammation Associated to Inflammatory Bowel Disease (IBD) | MDPI [mdpi.com]

- 7. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in GPR35 pharmacology; 5-HIAA serotonin metabolite becomes a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A5 DEVELOPMENT OF A PRE-CLINICAL MOUSE MODEL TO INVESTIGATE ADVERSE FOOD REACTIONS IN INTESTINAL INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 12. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 13. researchgate.net [researchgate.net]

- 14. A Case of Functional Bowel Disease Misdiagnosed as Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional dyspepsia - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 18. dmt.dk [dmt.dk]

- 19. researchgate.net [researchgate.net]

- 20. 5-hydroxytryptamine-evoked contractile activity of large gut in neonatal albino rats - Indian Journal of Physiology and Pharmacology [ijpp.com]

The Role of 5-Hydroxyindoleacetic Acid (5-HIAA) in Cerebrospinal Fluid as a Biomarker of Brain Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebrospinal fluid (CSF) as a critical biomarker for central nervous system (CNS) serotonin (B10506) activity. Serotonin (5-hydroxytryptamine, 5-HT), a key monoamine neurotransmitter, is integral to the regulation of mood, cognition, and various physiological processes.[1] Its principal metabolite, 5-HIAA, when measured in the CSF, offers a valuable window into the functional status of the brain's serotonergic system.[2][3] Alterations in CSF 5-HIAA concentrations have been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, schizophrenia, and suicidal behavior.[2][3][4] This document outlines the biochemical underpinnings of serotonin metabolism, details the clinical significance of CSF 5-HIAA measurements, presents standardized protocols for its quantification, and discusses its application in research and drug development.

Introduction: Serotonin and its Metabolite, 5-HIAA

Serotonin is a pivotal neurotransmitter synthesized from the essential amino acid tryptophan.[5] The majority of the body's serotonin is produced in the enterochromaffin cells of the gastrointestinal tract, with a smaller but crucial portion synthesized within the serotonergic neurons of the raphe nuclei in the brainstem.[6][7] Due to its hydrophilic nature, serotonin does not readily cross the blood-brain barrier, necessitating its synthesis within the CNS to exert its effects on brain function.[5]

The action of serotonin in the synaptic cleft is terminated primarily through reuptake by the presynaptic neuron via the serotonin transporter (SERT).[1] Once inside the neuron, serotonin is metabolized by monoamine oxidase (MAO), primarily MAO-A, into 5-hydroxyindoleacetaldehyde.[5] This intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to form 5-HIAA, the main and final metabolite of serotonin.[1][5] 5-HIAA is subsequently transported out of the brain into the CSF and eventually excreted by the kidneys.[1] Consequently, the concentration of 5-HIAA in the CSF is considered a reliable, albeit indirect, measure of serotonin turnover in the brain.[2][3][8]

Biochemical Pathway of Serotonin Metabolism

The synthesis and degradation of serotonin is a well-defined enzymatic pathway. The rate-limiting step in serotonin synthesis is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. 5-HTP is then decarboxylated to form serotonin (5-HT). The subsequent catabolism of serotonin to 5-HIAA is a two-step process initiated by monoamine oxidase.

Figure 1: Serotonin Synthesis and Metabolism Pathway.

Clinical Significance of CSF 5-HIAA Levels

The concentration of 5-HIAA in the CSF provides a valuable tool for investigating the role of the serotonergic system in various neuropsychiatric conditions. Both abnormally low and high levels have been associated with distinct clinical states.

Low CSF 5-HIAA Levels

Reduced levels of 5-HIAA in the CSF, indicative of diminished serotonin turnover, have been consistently linked with several psychiatric conditions, most notably depression and suicidal behavior.

-

Depression: Numerous studies have reported lower CSF 5-HIAA concentrations in patients with depression compared to healthy controls.[4] This finding forms a cornerstone of the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin contributes to depressive symptoms.

-

Suicidal Behavior: A strong and well-documented association exists between low CSF 5-HIAA levels and suicidal behavior, particularly violent suicide attempts.[4][9] This relationship appears to be independent of a depression diagnosis, suggesting that reduced serotonin function may be linked to traits like impulsivity and aggression.[4][10][11] Studies have shown that individuals who have attempted or died by suicide have significantly lower levels of 5-HIAA in their CSF.[8] A bimodal distribution of 5-HIAA levels has been observed in depressed patients, with those in the low mode (below 15 ng/mL) attempting suicide more frequently and with more violent means.[9]

-

Impulsive Aggression: Low CSF 5-HIAA has also been correlated with impulsive and aggressive behaviors, not only in psychiatric patients but also in forensic populations.[10][11] This suggests a role for serotonin in impulse control.

Altered CSF 5-HIAA in Other Neurological Disorders

Variations in CSF 5-HIAA are not limited to psychiatric disorders and have been observed in a range of neurological conditions.

-

Alzheimer's Disease (AD): Some studies have reported reduced CSF levels of 5-HIAA in patients with AD, which may contribute to the non-cognitive symptoms of the disease, such as depression and anxiety.[2]

-

Schizophrenia: The findings in schizophrenia are more complex. While some studies have been inconclusive, others suggest that alterations in CSF 5-HIAA may be associated with specific symptom dimensions.[12] For instance, higher CSF 5-HIAA concentrations have been correlated with "deficit" or negative symptoms of schizophrenia, such as slowed motor behavior and communication.[13][14]

-

Multiple System Atrophy (MSA): Patients with MSA, a neurodegenerative disorder, often exhibit low levels of CSF 5-HIAA, reflecting the degeneration of serotonergic pathways.[15]

Data Presentation: CSF 5-HIAA Levels in Various Conditions

The following table summarizes representative quantitative data for CSF 5-HIAA concentrations across different clinical populations. It is important to note that values can vary between laboratories due to differences in analytical methods and patient populations.

| Condition | CSF 5-HIAA Concentration (ng/mL) | CSF 5-HIAA Concentration (nmol/L) | Key Findings | Reference(s) |

| Healthy Controls | 15.41 (median) | 93.3 ± 33.6 (mean ± SD) | Baseline for comparison. | [8][16] |

| Depression | 12.57 (median) | Significantly lower than controls. | Supports the monoamine hypothesis. | [4][16] |

| Suicide Attempters | 6.7 (mean) | Significantly lower than non-attempters. | Strong predictor of suicidal behavior. | [12] |

| Depressed Patients (Low Suicide Risk) | > 15 | - | Patients in the "high mode" of a bimodal distribution. | [9] |

| Depressed Patients (High Suicide Risk) | < 15 | - | Patients in the "low mode" of a bimodal distribution. | [9] |

| Schizophrenia (Suicide Attempters) | 6.7 ± 2.2 (mean ± SE) | - | Lower levels in those who attempted suicide during follow-up. | [12] |

| Schizophrenia (Non-Attempters) | 23.6 ± 5.6 (mean ± SE) | - | Higher levels compared to attempters. | [12] |

| HIV with Depression | 12.57 (median) | - | Significantly lower than HIV-positive individuals without depression. | [16] |

| HIV without Depression | 15.41 (median) | - | - | [16] |

Note: Conversion from ng/mL to nmol/L can be approximated by multiplying by 5.23 (molar mass of 5-HIAA is ~191.17 g/mol ).

Experimental Protocols

Accurate measurement of CSF 5-HIAA requires meticulous attention to sample collection, handling, and analysis.

Cerebrospinal Fluid Collection: Lumbar Puncture

CSF is typically obtained via a lumbar puncture (LP), also known as a spinal tap.[17]

Protocol:

-

Patient Consent and Preparation: Obtain informed consent. Ensure contraindications (e.g., abnormal clotting, papilledema) are ruled out.[18]

-

Positioning: The patient is positioned either lying on their side with knees drawn toward the chest (lateral decubitus) or sitting and leaning forward.[17]

-

Site Sterilization: The skin over the lumbar spine (typically the L3/L4 or L4/L5 interspace) is cleaned with an antiseptic solution.[19]

-

Local Anesthesia: A local anesthetic may be injected to numb the puncture site.[20]

-

Needle Insertion: A spinal needle is inserted into the subarachnoid space.[17][19] The use of an atraumatic (pencil-point) needle is recommended to reduce the incidence of post-LP headache.[20]

-

Opening Pressure Measurement: If required, an opening pressure reading is taken using a manometer with the patient in the lateral decubitus position.[17][18]

-

CSF Collection: A volume of 5 to 20 mL of CSF is collected sequentially into 3 or 4 sterile, labeled tubes.[21] For neurotransmitter analysis, collecting at least 10 mL is advisable.[20] The tubes should be numbered in the order of collection.[18][21]

-

Sample Handling: Immediately following collection, CSF samples should be placed on ice and transported to the laboratory for processing and storage. For 5-HIAA analysis, samples are typically centrifuged to remove any cells, and the supernatant is frozen at -80°C until analysis.[8]

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of CSF 5-HIAA in depression and suicidal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. gpnotebook.com [gpnotebook.com]

- 8. 5-hydroxyindole acetic acid level in cerebrospinal fluid as a potential biological marker for suicide - Journal of Laboratory Physicians [jlabphy.org]

- 9. 5-HIAA in the cerebrospinal fluid. A biochemical suicide predictor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low brain serotonin turnover rate (low CSF 5-HIAA) and impulsive violence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low brain serotonin turnover rate (low CSF 5-HIAA) and impulsive violence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Hydroxyindoleacetic acid in cerebrospinal fluid and prediction of suicidal behaviour in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HIAA in cerebrospinal fluid and deficit schizophrenic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HIAA in Cerebrospinal Fluid and Deficit Schizophrenic Characteristics | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 15. jnnp.bmj.com [jnnp.bmj.com]

- 16. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cerebrospinal fluid (CSF) collection: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 18. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 19. pathology.easternhealth.org.au [pathology.easternhealth.org.au]

- 20. S1 guidelines “lumbar puncture and cerebrospinal fluid analysis” (abridged and translated version) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. albertahealthservices.ca [albertahealthservices.ca]

The Biochemistry of 5-Hydroxyindole-3-acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindole-3-acetic acid (5-HIAA) is the primary and quantitatively most significant metabolite of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Its measurement in biological fluids serves as a crucial biomarker for assessing serotonin turnover in both physiological and pathological states. This technical guide provides a comprehensive overview of the biochemistry of 5-HIAA, including its synthesis, metabolic pathways, and physiological roles. It details established experimental protocols for its quantification and presents key quantitative data in structured tables for ease of reference. Furthermore, this guide illustrates the relevant biochemical and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (5-HIAA) is an indoleacetic acid derivative that represents the final product of serotonin metabolism.[1][2] Serotonin, a pivotal neurotransmitter, is synthesized from the essential amino acid tryptophan and is involved in a myriad of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal motility.[2][3] The vast majority of serotonin in the body is produced by enterochromaffin cells in the gastrointestinal tract, with a smaller portion synthesized in the central nervous system.[4][5] After its release and physiological action, serotonin is rapidly metabolized, primarily in the liver, lungs, and brain, to 5-HIAA, which is then excreted in the urine.[1][4] Consequently, the quantification of 5-HIAA in urine, plasma, and cerebrospinal fluid (CSF) provides a reliable index of systemic and central serotonin metabolism.[6][7] This guide delves into the intricate biochemistry of 5-HIAA, its clinical significance, and the methodologies employed for its analysis.

Biosynthesis and Metabolism of 5-HIAA

The formation of 5-HIAA is a two-step enzymatic process initiated from serotonin. This metabolic pathway is crucial for the termination of serotonergic signaling and the clearance of serotonin from the body.

Serotonin Synthesis

The precursor to 5-HIAA, serotonin, is synthesized from the amino acid L-tryptophan through a short pathway involving two key enzymes:

-

Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme that hydroxylates tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP).[4]

-

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme then decarboxylates 5-HTP to produce serotonin (5-HT).[4]

Conversion of Serotonin to 5-HIAA

The metabolic degradation of serotonin to 5-HIAA involves the sequential action of two enzymes:

-

Monoamine Oxidase (MAO): Serotonin is first oxidatively deaminated by monoamine oxidase, primarily the MAO-A isoform, to form an unstable intermediate, 5-hydroxyindole-3-acetaldehyde.[8][9]

-

Aldehyde Dehydrogenase (ALDH): This intermediate is then rapidly oxidized by aldehyde dehydrogenase to the stable and water-soluble this compound (5-HIAA).[8][9]

The resulting 5-HIAA is then transported out of the cells and eventually excreted by the kidneys into the urine.[9]

Figure 1: Serotonin Synthesis and Metabolism to 5-HIAA.

Quantitative Data

Accurate quantification of 5-HIAA is paramount for its clinical utility. The following tables summarize key quantitative data related to 5-HIAA biochemistry and measurement.

Enzyme Kinetic Parameters

The efficiency of the enzymes involved in 5-HIAA synthesis is critical for regulating serotonin levels.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue |

| Monoamine Oxidase A (MAO-A) | Serotonin | 200-400 µM | Variable | Human Brain |

| Aldehyde Dehydrogenase (ALDH) | 5-Hydroxyindoleacetaldehyde | Data not readily available | Data not readily available | Human Liver |

Note: Specific kinetic data for the ALDH-catalyzed conversion of 5-hydroxyindoleacetaldehyde to 5-HIAA are not well-documented in publicly available literature. The kinetics of ALDH are known to be complex and substrate-dependent.

Reference Ranges of 5-HIAA in Biological Fluids

Normal and pathological concentrations of 5-HIAA vary depending on the biological matrix and the clinical context.

| Biological Fluid | Condition | Concentration Range |

| 24-Hour Urine | Normal | 2 - 9 mg/24h |

| Carcinoid Syndrome | > 25 mg/24h (often significantly higher) | |

| Plasma/Serum | Normal | < 10 ng/mL |

| Carcinoid Tumors | Often elevated, correlates with urine levels | |

| Cerebrospinal Fluid (CSF) | Normal | 15 - 25 ng/mL |

| Serotonin Deficiency Syndromes | < 15 ng/mL | |

| Depressive Disorders | Often lower than normal |

Experimental Protocols

The accurate measurement of 5-HIAA is crucial for its diagnostic and research applications. The following sections detail the methodologies for the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Urine 5-HIAA

HPLC with electrochemical or fluorescence detection is a widely used method for 5-HIAA quantification.

4.1.1. Principle

This method involves the separation of 5-HIAA from other urinary components on a reversed-phase HPLC column, followed by sensitive detection.

4.1.2. Sample Preparation

-

Collect a 24-hour urine sample in a container with an acid preservative (e.g., hydrochloric or acetic acid) to maintain a pH below 3.[10]

-

Record the total volume of the 24-hour collection.

-

Centrifuge an aliquot of the urine to remove any particulate matter.

-